molecular formula C28H29N5O6 B12536247 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B12536247
M. Wt: 531.6 g/mol
InChI Key: JKXOVEQGEWPNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a benzimidazole moiety, a dimethylbenzoyl group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the dimethylbenzoyl group: This step involves the acylation of the benzimidazole derivative with 3,5-dimethylbenzoyl chloride under basic conditions.

    Attachment of the phenylmethoxycarbonylamino group: This can be done through a coupling reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biochemistry: It can be used as a probe to study the interactions between proteins and small molecules.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors and modulate their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole, 2-aminobenzimidazole, and 1-methylbenzimidazole share structural similarities with 3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid.

    Dimethylbenzoyl derivatives: Compounds like 3,5-dimethylbenzoic acid and its derivatives.

    Phenylmethoxycarbonylamino derivatives: Compounds like phenylmethoxycarbonyl chloride and its derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C28H29N5O6

Molecular Weight

531.6 g/mol

IUPAC Name

3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C28H29N5O6/c1-16-12-19(13-17(2)24(16)39-22-11-7-10-21-23(22)32-27(29)33(21)3)25(34)30-14-20(26(35)36)31-28(37)38-15-18-8-5-4-6-9-18/h4-13,20H,14-15H2,1-3H3,(H2,29,32)(H,30,34)(H,31,37)(H,35,36)

InChI Key

JKXOVEQGEWPNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C(N3C)N)C)C(=O)NCC(C(=O)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.